molecular formula C9H12ClNO B12972586 4-(tert-Butyl)-6-chloropyridin-2(1H)-one

4-(tert-Butyl)-6-chloropyridin-2(1H)-one

Katalognummer: B12972586
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: SECKNLUUNCARBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butyl)-6-chloropyridin-2(1H)-one is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring. Pyridines are heterocyclic aromatic organic compounds, and their derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one typically involves the chlorination of 4-(tert-butyl)pyridine followed by oxidation. One common method includes the use of N-chlorosuccinimide (NCS) as a chlorinating agent under mild conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The chlorinated product is then oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butyl)-6-chloropyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be further oxidized to form pyridine N-oxides.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or ammonia in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 4-(tert-butyl)-6-aminopyridin-2(1H)-one or 4-(tert-butyl)-6-alkoxypyridin-2(1H)-one.

    Oxidation: Formation of 4-(tert-butyl)-6-chloropyridine N-oxide.

    Reduction: Formation of 4-(tert-butyl)-6-chloropyridin-2-ol.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butyl)-6-chloropyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-6-chloropyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(tert-Butyl)-6-chloropyridin-2(1H)-one is unique due to the presence of both a tert-butyl group and a chlorine atom on the pyridine ring. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds. The tert-butyl group provides steric hindrance, while the chlorine atom can participate in various substitution reactions, enhancing the compound’s versatility in synthetic applications.

Eigenschaften

Molekularformel

C9H12ClNO

Molekulargewicht

185.65 g/mol

IUPAC-Name

4-tert-butyl-6-chloro-1H-pyridin-2-one

InChI

InChI=1S/C9H12ClNO/c1-9(2,3)6-4-7(10)11-8(12)5-6/h4-5H,1-3H3,(H,11,12)

InChI-Schlüssel

SECKNLUUNCARBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=O)NC(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.